(2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
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Overview
Description
(2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its piperidine ring, which is substituted with a dodecyl group and multiple hydroxyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dodecyl Group: The dodecyl group is introduced via alkylation reactions, often using dodecyl halides under basic conditions.
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathway Involvement: The compound may affect pathways such as the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and metabolism.
Comparison with Similar Compounds
Similar Compounds
1-Deoxynojirimycin Hydrochloride: Known for its α-glucosidase inhibitory activity.
N-Butyldeoxynojirimycin Hydrochloride: Used in the treatment of Gaucher’s disease.
Uniqueness
(2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride is unique due to its specific substitution pattern and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties. Its dodecyl group enhances its lipophilicity, making it suitable for applications that require membrane permeability.
Properties
Molecular Formula |
C18H38ClNO4 |
---|---|
Molecular Weight |
367.9 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C18H37NO4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20;/h15-18,20-23H,2-14H2,1H3;1H/t15-,16+,17-,18-;/m1./s1 |
InChI Key |
DNHNUVHPIBFCKX-ZUOOQOPRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl |
Canonical SMILES |
CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O.Cl |
Origin of Product |
United States |
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